molecular formula C31H30N4O2S B11086744 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11086744
M. Wt: 522.7 g/mol
InChI Key: XPNBMLFRHFNCNU-UHFFFAOYSA-N
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Description

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a cyano group, multiple aromatic rings, and a pyridinecarboxamide core

Preparation Methods

The synthesis of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves several steps. One common method includes the reaction of 2,5-dimethylaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate is then subjected to further reactions involving sulfur-containing reagents and pyridine derivatives to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts and controlling temperature and pressure.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death. Additionally, it may induce the production of reactive oxygen species, further contributing to its antitumor effects .

Comparison with Similar Compounds

Compared to other similar compounds, 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H30N4O2S/c1-19-14-15-21(3)26(16-19)34-27(36)18-38-31-24(17-32)29(23-11-6-5-7-12-23)28(22(4)33-31)30(37)35-25-13-9-8-10-20(25)2/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37)

InChI Key

XPNBMLFRHFNCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N

Origin of Product

United States

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